Fmoc-Pro-OH

描述

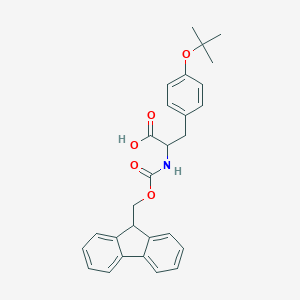

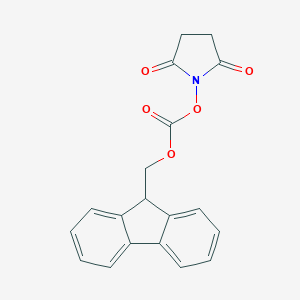

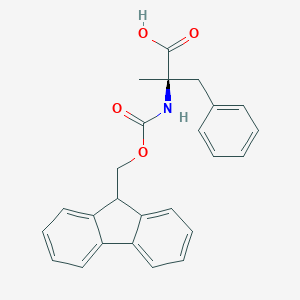

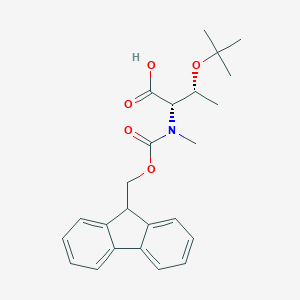

Fmoc-Pro-OH, also known as N-(9-Fluorenylmethoxycarbonyl)-L-proline or Fmoc-L-proline, is a proline derivative . It is commonly used as a standard reagent for coupling proline into peptide sequences .

Synthesis Analysis

The synthesis of this compound involves reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The resulting mixture is extracted with diethyl ether, and the aqueous phase is made acidic with 1M HCl to a pH of 2-3, followed by extraction with dichloromethane. The combined organic layers are dried using anhydrous sodium sulfate and concentrated to yield this compound as a white solid .Molecular Structure Analysis

This compound has the molecular formula C20H19NO4 and a molecular weight of 337.37 . Its InChI string is1S/C20H19NO4/c22-19(23)18-10-5-11-21(18)20(24)25-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,22,23)/t18-/m0/s1 . Chemical Reactions Analysis

This compound is easily dissolved in DMF or NMP. Proline fails to produce a blue-to-purple color in the Kaiser test. The Isatin test may be used to test the completion of couplings to proline residues .Physical And Chemical Properties Analysis

This compound is a solid substance . It has a melting point of 117-118°C . It has a density of 1.3±0.1 g/cm^3, a boiling point of 548.6±43.0 °C at 760 mmHg, and a flash point of 285.6±28.2 °C .科学研究应用

固相肽合成 (SPPS)

Fmoc-Pro-OH 是一种将脯氨酸耦合到肽序列中的标准试剂 . 它在Fmoc方法中用于合成新的聚合物载体,以制备C-末端肽酰胺 .

医药中间体

This compound 用作医药中间体 . 它在各种医药产品的开发和生产中发挥着至关重要的作用。

蛋白质-蛋白质相互作用研究

Fmoc-L-光照-脯氨酸,是this compound 的一种变体,是一种多功能探针构建模块。 将其整合到肽或小分子探针中,可以在紫外光照射下实现对细胞靶标和蛋白质-蛋白质相互作用的光亲和标记 .

肽酰胺制备

作用机制

Target of Action

Fmoc-Pro-OH, also known as Fmoc-L-proline, is primarily used as a protecting group for amines in peptide synthesis . The primary target of this compound is the amine group of amino acids, which it protects during the synthesis process .

Mode of Action

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is base-labile, meaning it can be removed rapidly by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

This compound plays a crucial role in the solid-phase peptide synthesis (SPPS) pathway .

Result of Action

The introduction and subsequent removal of the Fmoc group from the amine group of an amino acid allows for the controlled synthesis of peptides . This process enables the formation of peptide bonds without unwanted side reactions, contributing to the efficient production of peptides .

Action Environment

The action of this compound is influenced by several environmental factors. The pH of the environment is crucial as the Fmoc group is base-labile . The temperature and solvent used can also impact the efficiency of Fmoc group introduction and removal . Furthermore, the presence of other reactive groups can influence the selectivity and efficiency of this compound action.

安全和危害

未来方向

生化分析

Biochemical Properties

Fmoc-Pro-OH plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various biomolecules, including enzymes and proteins, during these reactions . The nature of these interactions is largely determined by the fluorenyl group of this compound, which is highly fluorescent and promotes the association of peptide building blocks .

Cellular Effects

The effects of this compound on cells and cellular processes are primarily related to its role in peptide synthesis. It influences cell function by contributing to the formation of peptides, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The Fmoc group can be rapidly removed by base, allowing the amine to regain its activity and contribute to peptide chain elongation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It is stable at room temperature and can be stored for long periods in a dry state . Over time, it may undergo degradation, which can influence its long-term effects on cellular function .

Metabolic Pathways

This compound is involved in the metabolic pathway of peptide synthesis. It interacts with enzymes during this process, and its removal can influence metabolic flux and metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues during the process of peptide synthesis. It can interact with various transporters and binding proteins, which can influence its localization or accumulation .

属性

IUPAC Name |

(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4/c22-19(23)18-10-5-11-21(18)20(24)25-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,22,23)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPGDWQNBZYOZTI-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401318313 | |

| Record name | Fmoc-Pro-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401318313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

71989-31-6 | |

| Record name | Fmoc-Pro-OH | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71989-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fmoc-Pro-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401318313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(9H-fluoren-9-ylmethyl) hydrogen (S)-pyrrolidine-1,2-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.305 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Fmoc-L-proline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3HXX85PZ7M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary application of Fmoc-Pro-OH in scientific research?

A1: this compound is primarily used as a building block in solid-phase peptide synthesis [, , , , , , , , ]. Its Fmoc group serves as a temporary protecting group for the amino group, allowing for controlled and sequential addition of amino acids during peptide chain elongation.

Q2: Can you explain the role of this compound in solid-phase peptide synthesis?

A2: In solid-phase peptide synthesis, this compound is attached to a solid support resin. The Fmoc group is then removed using a base, typically piperidine, exposing the free amino group of proline. This free amino group can then react with the activated carboxyl group of the next incoming Fmoc-protected amino acid, forming a peptide bond. This cycle of deprotection and coupling is repeated to build the desired peptide sequence [, , , , , , , ].

Q3: What are the advantages of using this compound in peptide synthesis?

A3: this compound offers several advantages in peptide synthesis:

Q4: Are there any specific examples of peptides synthesized using this compound in the provided research papers?

A4: Yes, several research papers describe the synthesis of various peptides using this compound. Some examples include:

- Goserelin: A synthetic decapeptide used in the treatment of hormone-sensitive cancers [].

- Histrelin: A gonadotropin-releasing hormone agonist used to treat prostate cancer and endometriosis [].

- Desmopressin: A synthetic analog of vasopressin used to treat diabetes insipidus and bedwetting [].

- Carbetocin: A long-acting oxytocin analog used to prevent postpartum hemorrhage [, ].

- Buserelin: A gonadotropin-releasing hormone agonist used to treat prostate cancer, endometriosis, and precocious puberty [].

- Eptifibatide: A cyclic heptapeptide used as an antiplatelet drug [].

Q5: What is the significance of the proline residue in peptide structure and function?

A5: Proline, due to its unique cyclic structure, introduces a rigid kink in the peptide backbone. This rigidity influences peptide conformation and can significantly impact the biological activity of the resulting peptides [].

Q6: The research mentions "cyclization reactions" involving peptides. What is the role of this compound in these reactions?

A6: While this compound itself doesn't directly participate in cyclization reactions, its strategic placement within a peptide sequence can be crucial for successful cyclization. The "kink" introduced by proline can bring reactive groups closer together, facilitating the formation of cyclic structures, as seen in the synthesis of eptifibatide [] and desmopressin [].

Q7: The provided research mentions "SAR studies." How does modifying the structure around the proline residue in this compound affect peptide activity?

A7: While the research provided doesn't directly investigate modifications to this compound itself, it does highlight the importance of structure-activity relationships (SAR) in peptide design. Modifying the amino acid sequence around the proline residue can significantly impact a peptide's biological activity. For example, in the research on apratoxin analogs, replacing the MeAla-MeIle dipeptide with other amino acids significantly influenced the analogs' cytotoxicity [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。